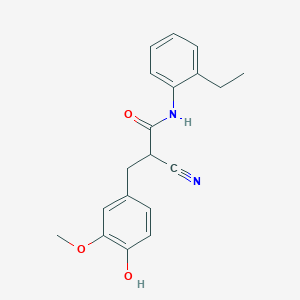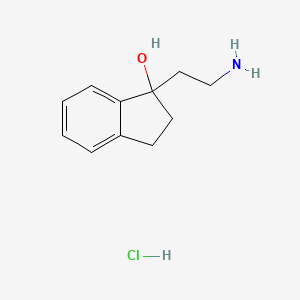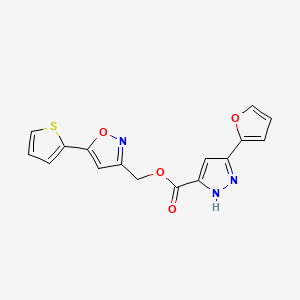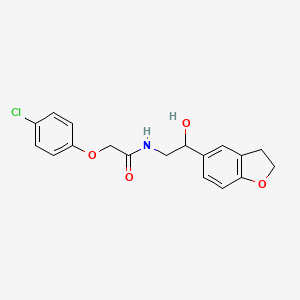
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, also known as DM-POZ, is a small molecule inhibitor of the Wnt/β-catenin pathway. Wnt/β-catenin is a critical signaling pathway involved in cell differentiation, stem cell maintenance, and tumorigenesis. DM-POZ has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway.
Applications De Recherche Scientifique
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway. It has been used to investigate the role of Wnt/β-catenin in stem cell maintenance and differentiation, as well as its role in tumorigenesis. 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has also been used to study the role of Wnt/β-catenin in the development of cardiovascular diseases and metabolic disorders.
Mécanisme D'action
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide binds to the active site of the Wnt/β-catenin pathway and inhibits its activity. This binding blocks the formation of the Wnt/β-catenin complex, which prevents the activation of the pathway and downstream signaling.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been shown to inhibit the Wnt/β-catenin pathway in a variety of cell types, including stem cells, cancer cells, and endothelial cells. Inhibition of the Wnt/β-catenin pathway has been shown to lead to a decrease in cell proliferation, differentiation, and migration. It has also been shown to lead to an increase in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has several advantages. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It is also specific to the Wnt/β-catenin pathway, which makes it a useful tool for studying the role of this pathway in various biological processes.
However, there are also some limitations to the use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in experiments. It is not a highly potent inhibitor, so it may not be suitable for use in experiments where a high degree of inhibition is required. Additionally, it is not a long-acting inhibitor, so it may not be suitable for long-term experiments.
Orientations Futures
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has opened up a variety of new possibilities. In the future, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to better understand the role of the Wnt/β-catenin pathway in various diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Additionally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new therapeutic strategies for treating these diseases. It may also be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to study the role of the Wnt/β-catenin pathway in stem cell maintenance and differentiation, as well as its role in tumorigenesis. Finally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new drug delivery systems for targeting the Wnt/β-catenin pathway.
Méthodes De Synthèse
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is synthesized from the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide at 80°C for 3 hours. The reaction yields 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide as a white powder.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYDVJFMDXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)

![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)
![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)


